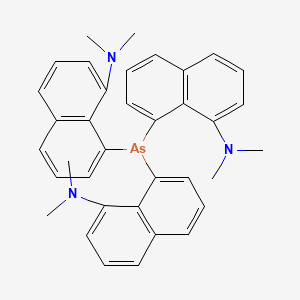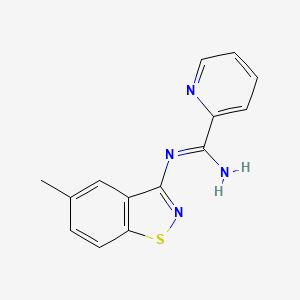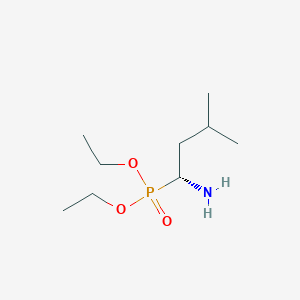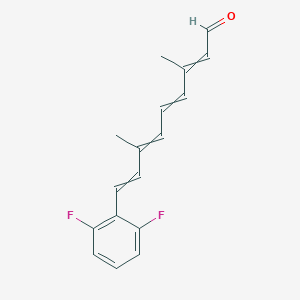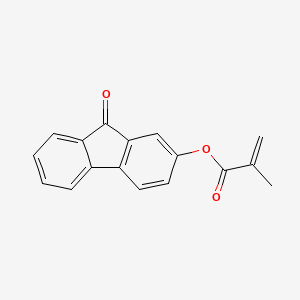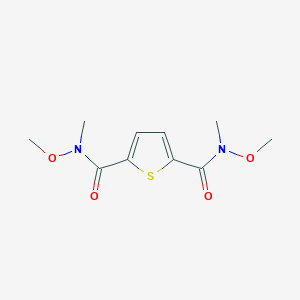
N~2~,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide is a synthetic organic compound characterized by the presence of methoxy and methyl groups attached to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide typically involves the reaction of thiophene-2,5-dicarboxylic acid with dimethylamine and methanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide compound. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiophene derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives.
Applications De Recherche Scientifique
N~2~,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of N2,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~,N~5~-Dihydroxythiophene-2,5-dicarboxamide
- N~2~,N~5~-Bis(2,5-dimethoxyphenyl)pyridine-2,5-dicarboxamide
- N~2~,N~5~-Bis(4-methoxyphenyl)pyridine-2,5-dicarboxamide
Uniqueness
N~2~,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
821797-87-9 |
|---|---|
Formule moléculaire |
C10H14N2O4S |
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
2-N,5-N-dimethoxy-2-N,5-N-dimethylthiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C10H14N2O4S/c1-11(15-3)9(13)7-5-6-8(17-7)10(14)12(2)16-4/h5-6H,1-4H3 |
Clé InChI |
PYISOXHQYNOCLN-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC=C(S1)C(=O)N(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
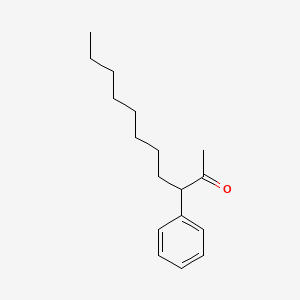
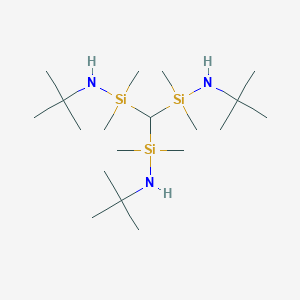
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)
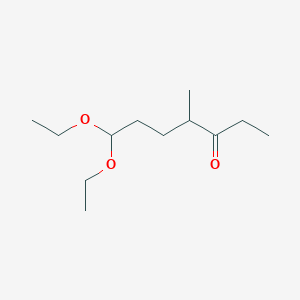
![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
